molecular formula C20H29ClN2O5S B15142856 (S)-Tamsulosin-d3 Hydrochloride

(S)-Tamsulosin-d3 Hydrochloride

Cat. No.: B15142856
M. Wt: 448.0 g/mol
InChI Key: ZZIZZTHXZRDOFM-ANZOVPRHSA-N
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Description

(S)-Tamsulosin-d3 (hydrochloride) is a deuterated form of tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). The deuterium atoms replace hydrogen atoms in the molecular structure, which can enhance the pharmacokinetic properties of the compound. This compound is an alpha-1 adrenergic receptor antagonist, specifically targeting the alpha-1A receptors in the prostate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tamsulosin-d3 (hydrochloride) involves several steps, including the introduction of deuterium atoms. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in tamsulosin are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.

Industrial Production Methods: Industrial production of (S)-Tamsulosin-d3 (hydrochloride) typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents, to ensure high yield and purity.

Types of Reactions:

    Oxidation: (S)-Tamsulosin-d3 (hydrochloride) can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms. (S)-Tamsulosin-d3 (hydrochloride) can be reduced under specific conditions.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

(S)-Tamsulosin-d3 (hydrochloride) has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of tamsulosin.

    Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity.

    Medicine: Utilized in pharmacological research to develop improved formulations of tamsulosin with enhanced properties.

    Industry: Applied in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

(S)-Tamsulosin-d3 (hydrochloride) exerts its effects by selectively blocking alpha-1A adrenergic receptors in the prostate. This leads to the relaxation of smooth muscle in the bladder neck and prostate, improving urine flow and reducing symptoms of BPH. The molecular targets include the alpha-1A receptors, and the pathways involved are related to the adrenergic signaling pathway.

Comparison with Similar Compounds

    Tamsulosin: The non-deuterated form of (S)-Tamsulosin-d3 (hydrochloride).

    Alfuzosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.

    Doxazosin: A medication that also targets alpha-1 receptors but has a broader range of applications, including hypertension.

Uniqueness: (S)-Tamsulosin-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties, such as increased metabolic stability and prolonged half-life. This makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C20H29ClN2O5S

Molecular Weight

448.0 g/mol

IUPAC Name

2-methoxy-5-[(2S)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1/i2D3;

InChI Key

ZZIZZTHXZRDOFM-ANZOVPRHSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OCC.Cl

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl

Origin of Product

United States

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